Cas no 869075-66-1 (N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine)

N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine is a guanidine derivative featuring dual methoxy-substituted aromatic moieties, enhancing its potential as a selective inhibitor or modulator in biochemical applications. The compound's structure incorporates a sulfonylguanidine core, which may confer stability and improved binding affinity in interactions with target proteins or enzymes. Its methoxy groups contribute to solubility and electronic effects, potentially influencing pharmacokinetic properties. This compound is of interest in medicinal chemistry research, particularly for exploring structure-activity relationships in enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for developing novel bioactive molecules.
N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine structure
869075-66-1 structure
Product Name:N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine
CAS No:869075-66-1
MF:C17H21N3O4S
MW:363.431342840195
CID:5878351
PubChem ID:7197550
Update Time:2025-11-01

N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(2-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)sulfonylguanidine
    • HMS2601P13
    • SMR000324775
    • SR-01000017506-1
    • 4-methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide
    • SR-01000017506
    • MLS000685912
    • AKOS024614687
    • CHEMBL1891511
    • 869075-66-1
    • N-(4-methoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine
    • F1857-0277
    • N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine
    • Inchi: 1S/C17H21N3O4S/c1-23-14-7-9-15(10-8-14)25(21,22)20-17(18)19-12-11-13-5-3-4-6-16(13)24-2/h3-10H,11-12H2,1-2H3,(H3,18,19,20)
    • InChI Key: ZCEPROMFKOZKPK-UHFFFAOYSA-N
    • SMILES: N(S(C1=CC=C(OC)C=C1)(=O)=O)/C(=N/CCC1=CC=CC=C1OC)/N

Computed Properties

  • Exact Mass: 363.12527733g/mol
  • Monoisotopic Mass: 363.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 111Ų

N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine Pricemore >>

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Additional information on N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine

Professional Introduction to N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine (CAS No. 869075-66-1)

N-(4-methoxybenzenesulfonyl-N'-2-(2-methoxyphenylethylguanidine) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 869075-66-1, represents a unique blend of structural complexity and functional diversity, making it a subject of extensive research and development. The molecular framework of this compound incorporates key pharmacophoric elements that are highly relevant to modern drug discovery, particularly in the context of targeting neurological and inflammatory disorders.

The structure of N-(4-methoxybenzenesulfonyl-N'-2-(2-methoxyphenylethylguanidine) features a sulfonyl group attached to a guanidine moiety, which is further substituted with an ethyl chain terminated by a 2-methoxyphenyl group. This particular arrangement imparts multiple potential sites for interaction with biological targets, including enzymes and receptors. The presence of the 4-methoxybenzenesulfonyl group enhances the compound's solubility and bioavailability, while the 2-methoxyphenylethyl moiety contributes to its binding affinity and selectivity. These features make the compound a promising candidate for further exploration in therapeutic applications.

In recent years, there has been a surge in research focused on developing novel compounds that can modulate neurological pathways affected by neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-methoxybenzenesulfonyl-N'-2-(2-methoxyphenylethylguanidine) has been investigated for its potential to interact with specific enzymes and receptors involved in these pathologies. Preliminary studies suggest that this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are known to be dysregulated in neurodegenerative conditions. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.

The pharmacological profile of N-(4-methoxybenzenesulfonyl-N'-2-(2-methoxyphenylethylguanidine) has also been explored in the context of anti-inflammatory therapies. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. The compound's structural features suggest that it may interfere with inflammatory signaling pathways by modulating the activity of key inflammatory mediators such as cytokines and chemokines. Furthermore, its sulfonyl group is known to enhance binding interactions with biological targets, which could lead to more potent anti-inflammatory effects compared to existing therapeutic agents.

The synthesis of N-(4-methoxybenzenesulfonyl-N'-2-(2-methoxyphenylethylguanidine) involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the sulfonyl chloride derivative of 4-methoxybenzoic acid, which is then reacted with guanidine in the presence of a base to form the guanidine derivative. Subsequent alkylation with 2-methoxyphenylethylamine completes the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

In terms of analytical characterization, N-(4-methoxybenzenesulfonyl-N'-2-(2-methoxyphenylethylguanidine) has been thoroughly analyzed using various spectroscopic methods including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed insights into the molecular structure and purity of the compound. High-performance liquid chromatography (HPLC) has also been utilized to assess its chemical stability and degradation products under different storage conditions. Such analytical data are crucial for ensuring the compound's suitability for preclinical and clinical studies.

The potential therapeutic applications of N-(4-methoxybenzenesulfonyl-N'-2-(2-methoxyphenylethylguanidine) extend beyond neurological and inflammatory disorders. Emerging research suggests that this compound may also have antimicrobial properties, making it relevant for developing novel antibiotics or antiviral agents. The sulfonyl group is known to disrupt bacterial cell wall synthesis, while the guanidine moiety can interfere with viral replication mechanisms. These findings open up new avenues for exploring the compound's utility in combating resistant microbial infections.

Ethical considerations are paramount when evaluating new pharmaceutical candidates like N-(4-methoxybenzenesulfonyl-N'-2-(2-methoxyphenylethylguanidine). Rigorous preclinical testing is essential to assess its safety profile before proceeding to human trials. This includes evaluating potential side effects, toxicity levels, and interactions with other drugs. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies are crucial for ensuring that such compounds are developed responsibly and ethically.

The future prospects for N-(4-methoxybenzenesulfonyl-N'-2-(2-methoxyphenylethylguanidine) are promising, given its unique structural features and multifaceted pharmacological potential. Continued research efforts are needed to optimize its synthetic pathways, enhance its pharmacokinetic properties, and explore new therapeutic indications. Advances in computational chemistry and artificial intelligence may further accelerate drug discovery processes by predicting novel interactions between this compound and biological targets.

In conclusion, N-(4-methoxybenzenesulfonyl-N'-2-(2-methoxyphenylethylguanidine (CAS No. 869075-66-1) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its complex molecular structure offers multiple opportunities for interaction with biological systems, making it a valuable candidate for further research in neurological disorders, inflammation, antimicrobial therapies, and beyond. As scientific understanding evolves, this compound is poised to play a pivotal role in shaping future medical treatments.

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